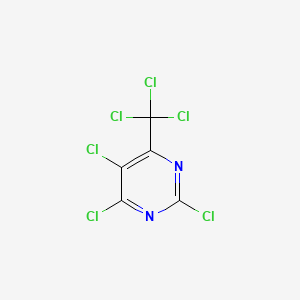
2,4,5-trichloro-6-(trichloromethyl)pyrimidine, 98%
Descripción general
Descripción
2,4,5-trichloro-6-(trichloromethyl)pyrimidine (TCTP) is an organochlorine compound and an analog of the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). TCTP has been extensively studied in the past few decades, primarily due to its potential applications in the agricultural and pharmaceutical industries. In
Aplicaciones Científicas De Investigación
2,4,5-trichloro-6-(trichloromethyl)pyrimidine, 98% has been used in a number of scientific research applications, including as a herbicide, insecticide, and fungicide. It has also been used in the development of new pharmaceuticals, as a reagent in organic synthesis, and as a catalyst in the synthesis of other organochlorine compounds.
Mecanismo De Acción
2,4,5-trichloro-6-(trichloromethyl)pyrimidine, 98% acts as an inhibitor of photosynthesis, blocking the transfer of electrons from photosystem II to photosystem I. This inhibition results in a decrease in the rate of photosynthesis and the production of energy in the form of ATP.
Biochemical and Physiological Effects
2,4,5-trichloro-6-(trichloromethyl)pyrimidine, 98% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of a number of enzymes, including cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the transmission of nerve impulses. 2,4,5-trichloro-6-(trichloromethyl)pyrimidine, 98% has been shown to have an effect on the expression of a number of genes, including those involved in the regulation of cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4,5-trichloro-6-(trichloromethyl)pyrimidine, 98% has a number of advantages for use in laboratory experiments. It is relatively inexpensive, easy to handle, and has a high purity. It is also relatively stable and has a low toxicity. However, it has a number of limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
The future of 2,4,5-trichloro-6-(trichloromethyl)pyrimidine, 98% is promising, as it has potential applications in a variety of fields. It has potential applications in agriculture, as a herbicide, insecticide, and fungicide. It also has potential applications in the pharmaceutical industry, as a reagent in organic synthesis, and as a catalyst in the synthesis of other organochlorine compounds. Additionally, it has potential applications in the development of new drugs, as well as in the development of new biotechnologies. Finally, it has potential applications in the development of new materials, such as biodegradable plastics and nanomaterials.
Métodos De Síntesis
2,4,5-trichloro-6-(trichloromethyl)pyrimidine, 98% can be synthesized through a number of methods, including the reaction of 2,4-dichlorophenoxyacetic acid (2,4-D) with trichloroacetic acid (TCA) in the presence of a base. The reaction is carried out in aqueous solution at elevated temperatures. This method yields a yield of approximately 98%.
Propiedades
IUPAC Name |
2,4,5-trichloro-6-(trichloromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl6N2/c6-1-2(5(9,10)11)12-4(8)13-3(1)7 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGFZEWOGGVWSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)C(Cl)(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00224921 | |
| Record name | Pyrimidine, 2,4,5-trichloro-6-(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00224921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trichloro-6-(trichloromethyl)pyrimidine | |
CAS RN |
74039-25-1 | |
| Record name | 2,4,5-Trichloro-6-(trichloromethyl)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074039251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC222723 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222723 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrimidine, 2,4,5-trichloro-6-(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00224921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-Trichloro-6-(trichloromethyl)pyrimidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JX5FT49GK6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















